molecular formula C23H24N2O2S B5278470 (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B5278470
M. Wt: 392.5 g/mol
InChI Key: UOVYQKRGIODRFA-JQIJEIRASA-N
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Description

(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves the condensation of appropriate benzaldehyde derivatives with hexahydroquinazoline-2-thione under specific conditions. Common reagents used in the synthesis include:

    Benzaldehyde derivatives: 2-methoxybenzaldehyde and 2-methoxyphenyl derivatives.

    Catalysts: Acid or base catalysts to facilitate the condensation reaction.

    Solvents: Organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the double bond or thione group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of quinazoline are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The uniqueness of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(8E)-4-(2-methoxyphenyl)-8-[(2-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-26-19-12-5-3-8-15(19)14-16-9-7-11-18-21(16)24-23(28)25-22(18)17-10-4-6-13-20(17)27-2/h3-6,8,10,12-14,22H,7,9,11H2,1-2H3,(H2,24,25,28)/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVYQKRGIODRFA-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2CCCC3=C2NC(=S)NC3C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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